Tetramethyl-1,3-cyclobutanedione

Catalog No.
S702482
CAS No.
933-52-8
M.F
C8H12O2
M. Wt
140.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetramethyl-1,3-cyclobutanedione

CAS Number

933-52-8

Product Name

Tetramethyl-1,3-cyclobutanedione

IUPAC Name

2,2,4,4-tetramethylcyclobutane-1,3-dione

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

InChI

InChI=1S/C8H12O2/c1-7(2)5(9)8(3,4)6(7)10/h1-4H3

InChI Key

RGCDVHNITQEYPO-UHFFFAOYSA-N

SMILES

CC1(C(=O)C(C1=O)(C)C)C

Synonyms

1.3-Cyclobutanedione-2.2.4.4-tetramethyl

Canonical SMILES

CC1(C(=O)C(C1=O)(C)C)C

Organic Synthesis

TMCBD has been utilized as a building block in the synthesis of various complex organic molecules, including:

  • Heterocyclic compounds: TMCBD can serve as a precursor for the synthesis of heterocyclic compounds, which are ring structures containing atoms other than carbon in the ring. These compounds possess diverse applications in medicinal chemistry and materials science [].
  • Polymers: TMCBD can be incorporated into the backbone of polymers, leading to materials with specific properties like thermal stability and electrical conductivity [].

Biological Activity

Studies have explored the potential biological activity of TMCBD, with some findings suggesting:

  • Antibacterial properties: TMCBD has exhibited antibacterial activity against certain bacterial strains, although the underlying mechanisms remain under investigation [].
  • Cytotoxicity: TMCBD has shown cytotoxic effects towards some cancer cell lines, indicating its potential as a starting point for developing anticancer agents []. However, further research is necessary to determine its efficacy and safety in this context.

Tetramethyl-1,3-cyclobutanedione, also known as 2,2,4,4-tetramethyl-1,3-cyclobutanedione, is a cyclic diketone with the molecular formula C8H12O2C_8H_{12}O_2 and a molecular weight of approximately 140.18 g/mol. It features a unique cyclobutane ring structure that contributes to its chemical properties and reactivity. The compound has various synonyms, including 1,1,3,3-tetramethylcyclobutanedione and tetramethylcyclobutane-1,3-dione .

  • Hydrogenation: This compound can undergo liquid-phase hydrogenation to produce cyclobutane derivatives. The process typically involves using supported ruthenium catalysts under a dihydrogen atmosphere .
  • Reactions with Nucleophiles: It reacts with amines and other nucleophiles, with the reaction pathway being influenced by the specific conditions employed .
  • Photo

The synthesis of tetramethyl-1,3-cyclobutanedione can be achieved through various methods:

  • Hydrogenation of Precursors: The primary synthesis route involves the hydrogenation of 2,2,4,4-tetramethyl-1,3-cyclobutanedione in a controlled dihydrogen atmosphere over supported catalysts like ruthenium .
  • Cyclization Reactions: Other synthetic pathways may involve cyclization reactions starting from appropriate diketone precursors.

Tetramethyl-1,3-cyclobutanedione finds applications in several fields:

  • Chemical Research: It serves as an important intermediate in organic synthesis and materials science.
  • Life Sciences: Used as a chemical probe for studying various biochemical processes.
  • Polymer Chemistry: It can be utilized in the synthesis of polymeric materials due to its unique structural features .

Tetramethyl-1,3-cyclobutanedione shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
2,2-Dimethyl-1,3-cyclobutanedioneC₆H₈O₂Less steric hindrance compared to tetramethyl variant
1,3-CyclobutanedioneC₄H₆O₂Simpler structure with fewer methyl groups
2-Methyl-1,3-cyclobutanedioneC₅H₈O₂Contains only one methyl substituent
2,4-Dimethyl-1,3-cyclobutanedioneC₆H₈O₂Different substitution pattern affecting reactivity

Tetramethyl-1,3-cyclobutanedione is unique due to its four methyl groups that provide significant steric hindrance and influence its reactivity compared to simpler analogs. This structural complexity allows for diverse chemical behavior and potential applications not found in less substituted compounds.

XLogP3

1.7

UNII

RT4AQ22KS4

Other CAS

933-52-8

Wikipedia

2,2,4,4-tetramethyl-1,3-cyclobutanedione

General Manufacturing Information

1,3-Cyclobutanedione, 2,2,4,4-tetramethyl-: ACTIVE

Dates

Modify: 2023-08-15

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